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Overview
Description
MK-8768 is a potent and selective negative allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2). This compound has been extensively studied for its potential therapeutic applications in cognitive and mood disorders due to its ability to modulate glutamatergic transmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-8768 involves multiple steps, starting with the preparation of 4-(1-methyl-1H-pyrazol-4-yl)-7-(((2R,6R)-2-methyl-6-(trifluoromethyl)morpholino)methyl)quinoline-2-carbonitrile. The key steps include:
Formation of the quinoline core: This involves the reaction of 4-chloroquinoline with various reagents to introduce the desired substituents.
Introduction of the pyrazole moiety: This step involves the reaction of the intermediate with 1-methyl-1H-pyrazole-4-carboxylic acid.
Final coupling and purification: The final product is obtained through coupling reactions and subsequent purification steps.
Industrial Production Methods
Industrial production of MK-8768 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
MK-8768 undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can introduce different substituents into the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of MK-8768, which can have different pharmacological properties .
Scientific Research Applications
MK-8768 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of mGluR2 modulators.
Biology: Employed in studies to understand the role of mGluR2 in synaptic transmission and plasticity.
Medicine: Investigated for its potential therapeutic effects in treating cognitive and mood disorders.
Industry: Utilized in the development of new pharmacological agents targeting mGluR2
Mechanism of Action
MK-8768 exerts its effects by binding to the allosteric site of the metabotropic glutamate receptor 2 (mGluR2). This binding inhibits the receptor’s activity, leading to a decrease in glutamatergic transmission. The modulation of mGluR2 activity has been shown to improve cognitive function and mood in preclinical models .
Comparison with Similar Compounds
Similar Compounds
LY341495: Another mGluR2 antagonist with different pharmacokinetic properties.
JNJ-42153605: A selective mGluR2 antagonist with similar therapeutic potential.
Uniqueness of MK-8768
MK-8768 is unique due to its high selectivity for mGluR2 over mGluR3, its excellent brain permeability, and its favorable pharmacokinetic profile. These properties make it a promising candidate for further development as a therapeutic agent .
Properties
CAS No. |
1432729-22-0 |
---|---|
Molecular Formula |
C21H22F3N5O2 |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
4-(1-methylpyrazol-4-yl)-7-[[(2R,6R)-2-methyl-6-(trifluoromethyl)morpholin-4-yl]methyl]quinoline-2-carboxamide |
InChI |
InChI=1S/C21H22F3N5O2/c1-12-8-29(11-19(31-12)21(22,23)24)9-13-3-4-15-16(14-7-26-28(2)10-14)6-18(20(25)30)27-17(15)5-13/h3-7,10,12,19H,8-9,11H2,1-2H3,(H2,25,30)/t12-,19-/m1/s1 |
InChI Key |
KTYWQIWONODXST-CWTRNNRKSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C(F)(F)F)CC2=CC3=C(C=C2)C(=CC(=N3)C(=O)N)C4=CN(N=C4)C |
Canonical SMILES |
CC1CN(CC(O1)C(F)(F)F)CC2=CC3=C(C=C2)C(=CC(=N3)C(=O)N)C4=CN(N=C4)C |
Origin of Product |
United States |
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